4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride
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Overview
Description
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C14H14ClNO It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a methyl group and a 2-oxo-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with 2-oxo-2-phenylethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinium salts
Scientific Research Applications
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- Phenacylpyridinium bromide
- 4-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Uniqueness
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
105757-72-0 |
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Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
RAZNQXLYLHVKNB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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